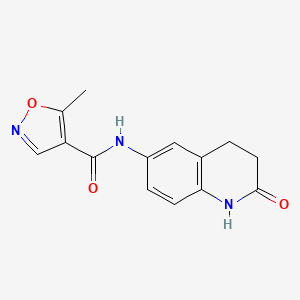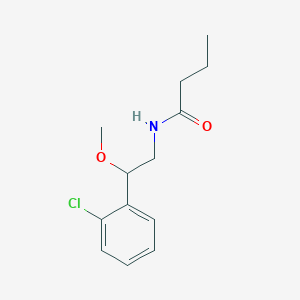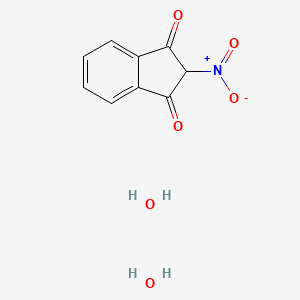
2-Nitro-1,3-indandione Dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
-
Medicinal Chemistry
- Indane-1,3-dione is used in the design of many different biologically active molecules . Its derivatives can find applications in various research fields ranging from medicinal chemistry .
- For example, Donepezil, which is still under use for the treatment of Alzheimer’s disease, or Indinavir, which is used for the treatment of AIDs disease .
-
Organic Electronics
-
Photopolymerization
-
Optical Sensing
- Indane-1,3-dione is used in optical sensing .
- Indane-1-3-dione is among one of the most privileged scaffolds in chemistry, as the derivatives of this structure can find applications in various research fields ranging from medicinal chemistry, organic electronics, photopolymerization, to optical sensing .
-
Non-linear Optical (NLO) Applications
- Indane-1,3-dione is used in non-linear optical (NLO) applications .
- Indane-1-3-dione is among one of the most privileged scaffolds in chemistry, as the derivatives of this structure can find applications in various research fields ranging from medicinal chemistry, organic electronics, photopolymerization, to optical sensing and non-linear optical (NLO) applications .
- Synthesis of Heterocyclic Compounds
- Indandione, as a β-diketone, plays a key role in Multicomponent reactions (MCRs) for the synthesis of heterocyclic compound collections .
- Multicomponent reactions can be an ideal way for molecular diversity generation and the preparation of a library of heterocyclic compounds .
- For example, 2,6-Diaminopyrimidin-4(3H)-one was treated with indandione and various isatins to give 2-amino-1H-spiro[indeno[1,2-b]pyrido[2,3-d]pyrimidine-5,3’-indoline]-2’,4,6(11H)-triones in 73–82% yields under the same reaction conditions .
-
Chemical Modification
-
Domino Reaction
- Indane-1,3-dione is used in domino reactions .
- Beyond its common use in the design of biologically active molecules, indane-1,3-dione is also an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization or chromophores for NLO applications .
-
Spiro Compounds
- Indane-1,3-dione is used in the synthesis of spiro compounds .
- Indane-1-3-dione is among one of the most privileged scaffolds in chemistry, as the derivatives of this structure can find applications in various research fields ranging from medicinal chemistry, organic electronics, photopolymerization, to optical sensing and non-linear optical (NLO) applications .
-
Synthesis of Heterocyclic Compounds
- Indandione, as a β-diketone, plays a key role in Multicomponent reactions (MCRs) for the synthesis of heterocyclic compound collections .
- Multicomponent reactions can be an ideal way for molecular diversity generation and the preparation of a library of heterocyclic compounds .
- For example, 2,6-Diaminopyrimidin-4(3H)-one was treated with indandione and various isatins to give 2-amino-1H-spiro[indeno[1,2-b]pyrido[2,3-d]pyrimidine-5,3’-indoline]-2’,4,6(11H)-triones in 73–82% yields under the same reaction conditions .
Propiedades
IUPAC Name |
2-nitroindene-1,3-dione;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO4.2H2O/c11-8-5-3-1-2-4-6(5)9(12)7(8)10(13)14;;/h1-4,7H;2*1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZWGGIKMVZYGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)[N+](=O)[O-].O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-1,3-indandione Dihydrate | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

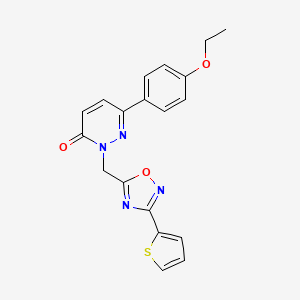
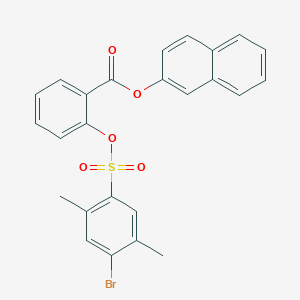
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2357244.png)
![Ethyl 3-(3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)ureido)propanoate](/img/structure/B2357245.png)
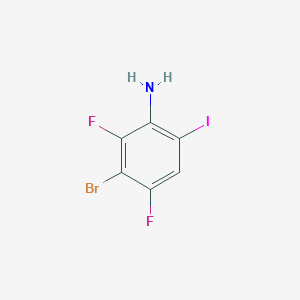
![(Z)-2-cyano-3-[3,5-dichloro-4-[(4-chlorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2357249.png)
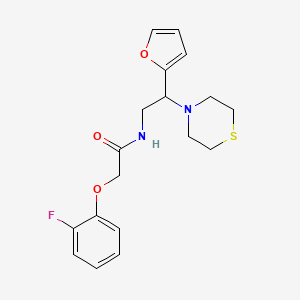
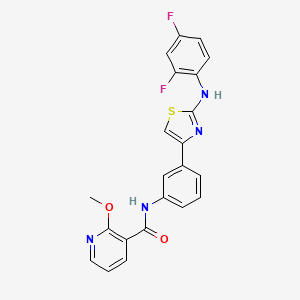
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide](/img/structure/B2357253.png)
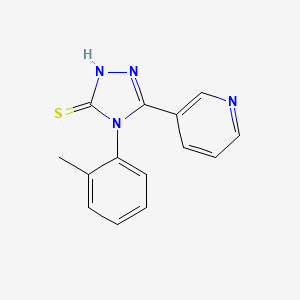
![N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide](/img/structure/B2357255.png)
![3-methyl-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2357257.png)
